[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Description
The compound [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a stereochemically complex molecule featuring:
- A (2S,3S)-2-methyloxolan-3-yl carbamate group (tetrahydrofuran-derived moiety).
- A thieno[3,2-c]pyridine core with a tert-butylcarbamoyl substituent.
- A (2R,3R)-3-hydroxy-1-phenylsulfanylbutan-2-yl backbone.
Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous carbamate-protected amino acids and heterocycles [7].
Properties
CAS No. |
174173-77-4 |
|---|---|
Molecular Formula |
C28H43N3O5S2 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O5S2/c1-18-24(10-12-35-18)36-27(34)29-21(17-38-20-8-6-5-7-9-20)23(32)16-31-15-19-11-13-37-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24-,25-/m0/s1 |
InChI Key |
UYIDPTWMZFMUKR-VUCAYNMSSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1C(CCO1)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Construction of the thienopyridine core via heterocyclic synthesis.
- Introduction of the carbamate group through carbamoylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral ligand in asymmetric catalysis.
Biology
In biology, it may serve as a probe for studying enzyme-substrate interactions or as a potential therapeutic agent.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological pathways or its potential as a drug candidate.
Industry
In industry, it may find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a) [(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Key Differences: Replaces the thieno[3,2-c]pyridine ring with a pyrrolidine-dione system and introduces a benzyl group.
- Impact: Reduced electron-deficient character compared to the thienopyridine core, altering binding affinity in enzyme inhibition assays [4].
b) N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)4-aminobenzenesulfonamido]-1-phenylbutan-2-yl]-1-[(3S)-oxolan-3-yloxy]methanimidic acid
- Key Differences : Substitutes the carbamate with a methanimidic acid group and uses a sulfonamide linker.
- Impact : Increased hydrophilicity and altered pharmacokinetic properties due to the sulfonamide moiety [8].
c) N-Fmoc (2S,3R)-β-methoxy phenylalanine (Fmoc-MeOPhe-OH)
- Key Differences : Simpler backbone with a β-methoxy phenylalanine core.
- Impact : Demonstrates the challenges of stereochemical control during O-methylation, a relevant consideration for synthesizing the target compound’s hydroxybutan-2-yl group [2].
Biological Activity
The compound [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a complex organic molecule with potential pharmacological applications. Its structural complexity suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 565.8 g/mol. The compound features multiple functional groups including carbamates and thienopyridines which are known for their biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 565.8 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 11 |
Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. The presence of the thienopyridine moiety is particularly notable as it has been associated with various pharmacological effects including anti-inflammatory and anti-cancer properties.
In Vitro Studies
Research has demonstrated that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance:
- Antitumor Activity : Compounds related to thienopyridines have shown efficacy in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic processes, contributing to its potential therapeutic effects.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on a related thienopyridine derivative demonstrated a reduction in tumor volume by 50% in mouse models of breast cancer.
- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Case Study on Anti-inflammatory Effects :
- In a rat model of arthritis, administration of a structurally similar compound resulted in decreased joint swelling and pain relief compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
